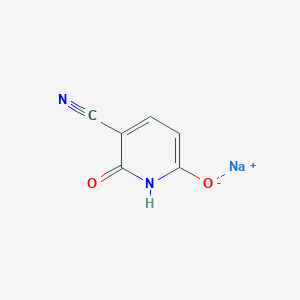
1-(4-Fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride
説明
植物性食品として販売されている製品で検出された精神活性物質です . この化合物は、米国ではスケジュールIの物質として分類されており、乱用の可能性と受容可能な医療上の使用の欠如を示しています . 4-フルオロメトカチノン (塩酸塩)の分子式はC10H12FNO • HClで、分子量は217.7 g/molです .
2. 製法
4-フルオロメトカチノン (塩酸塩)の合成は、通常、以下の手順を含みます。
出発物質: 合成は、適切なフッ素化されたベンズアルデヒドとメチルアミンから始まります。
中間体の形成: ベンズアルデヒドは、メチルアミンとの縮合反応により、イミン中間体を形成します。
還元: イミン中間体は、次に還元されて対応するアミンを形成します。
工業生産方法には、同様の手順が含まれる場合がありますが、大規模合成に最適化されており、高収率と純度が確保されます。温度、圧力、溶媒などの反応条件は、目的の生成物を得るために慎重に制御されます。
準備方法
The synthesis of 4-Fluoromethcathinone (hydrochloride) typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate fluorinated benzaldehyde and methylamine.
Formation of Intermediate: The benzaldehyde undergoes a condensation reaction with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Final Product: The amine is then reacted with a suitable ketone to form 4-Fluoromethcathinone, which is subsequently converted to its hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to achieve the desired product.
化学反応の分析
4-フルオロメトカチノン (塩酸塩)は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、酸化されて対応するケトンまたはカルボン酸を形成する可能性があります。
還元: 還元反応により、対応するアルコールまたはアミンに変換できます。
置換: 求核置換反応は、芳香環または側鎖に異なる官能基を導入できます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤があります。 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .
4. 科学研究の応用
4-フルオロメトカチノン (塩酸塩)には、いくつかの科学研究の応用があります。
化学: 法化学および毒性学における分析基準物質として使用されます.
生物学: 神経伝達物質系への影響とその潜在的な神経毒性を調査した研究があります.
医学: 研究は、その薬理学的特性と潜在的な治療的応用を理解することに焦点を当てています。
科学的研究の応用
4-Fluoromethcathinone (hydrochloride) has several scientific research applications:
Chemistry: It is used as an analytical reference material in forensic chemistry and toxicology.
Biology: Studies have investigated its effects on neurotransmitter systems and its potential neurotoxicity.
Medicine: Research focuses on understanding its pharmacological properties and potential therapeutic applications.
作用機序
4-フルオロメトカチノン (塩酸塩)は、ドーパミンおよびノルエピネフリンのカテコールアミン選択的基質型放出剤として機能します . つまり、シナプス前ニューロンからの放出を促進することにより、これらの神経伝達物質の細胞外レベルを増加させます。ドーパミンとノルエピネフリンのレベルの上昇は、その精神刺激効果につながります。 この化合物の作用機序は、モノアミン作動性系を標的とする他の精神刺激薬と似ています .
6. 類似の化合物との比較
4-フルオロメトカチノン (塩酸塩)は、次のような他の合成カチノンに似ています。
3-クロロメトカチノン (3-CMC): 同様の刺激特性を持つ塩素化された類似体です.
4-クロロメトカチノン (4-CMC): 比較可能な効果を持つ別の塩素化された類似体です.
4-メトキシ-α-ピロリジノペンチオフェノン (4-MeO-PVP): 独自の薬理学的特性を持つメトキシ置換された類似体です.
4-フルオロ-α-ピロリジノペンチオフェノン (4-F-PVP): 運動活動に独特の効果を持つフッ素化された類似体です.
4-フルオロメトカチノン (塩酸塩)の独自性は、その特定の置換パターンとドーパミンおよびノルエピネフリンの放出に対する選択的な作用にあります。これは、それを他の合成カチノンと区別します .
類似化合物との比較
4-Fluoromethcathinone (hydrochloride) is similar to other synthetic cathinones, such as:
3-Chloromethcathinone (3-CMC): A chlorinated analogue with similar stimulant properties.
4-Chloromethcathinone (4-CMC): Another chlorinated analogue with comparable effects.
4-Methoxy-α-pyrrolidinopentiophenone (4-MeO-PVP): A methoxy-substituted analogue with distinct pharmacological properties.
4-Fluoro-α-pyrrolidinopentiophenone (4-F-PVP): A fluorinated analogue with unique effects on locomotor activity.
The uniqueness of 4-Fluoromethcathinone (hydrochloride) lies in its specific substitution pattern and its selective action on dopamine and norepinephrine release, which distinguishes it from other synthetic cathinones .
特性
IUPAC Name |
1-(4-fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,12H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIZJTCPVRVBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)F)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705392 | |
| Record name | 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7589-35-7 | |
| Record name | Flephedrone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7589-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluorophenyl)-2-(methylamino)propan-1-one, monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid](/img/structure/B583630.png)


![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3](/img/structure/B583633.png)

![2,3,4,5-Tetrahydro-1H-1,3A,6-triazacyclohepta[DE]naphthalene](/img/structure/B583636.png)




![D-[4,5,6,6'-2H4]Fructose](/img/structure/B583650.png)


